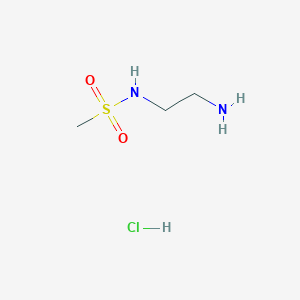

N-(2-aminoethyl)methanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)5-3-2-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESJKZGCXPCJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-61-3 | |

| Record name | N-(2-aminoethyl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Beyond the Building Block: A Technical Guide to N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Strategic Role in Modern Medicinal Chemistry

In the landscape of modern drug discovery, the precise engineering of pharmacophores relies heavily on the quality and functional flexibility of foundational building blocks. N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0)[1] has emerged as a premier bifunctional intermediate. Featuring both a highly nucleophilic primary amine and a stable, hydrogen-bond capable methanesulfonamide moiety, this compound is indispensable for appending polar sulfonamide groups to complex lipophilic cores[2].

Unlike many synthetic intermediates that require complex orthogonal protection strategies, this reagent exploits innate electronic disparities between its two nitrogen centers, enabling highly regioselective reactions. Its strategic incorporation has accelerated the development of targeted therapies, most notably in the synthesis of exo-aza spiro inhibitors designed to disrupt the Menin-MLL epigenetic complex in acute leukemias[3], as well as V2 receptor antagonists for cardiovascular diseases[4].

Physicochemical Profiling & Structural Rationale

A fundamental principle of application science is selecting the correct salt form of a reagent to maximize both shelf stability and reaction efficiency. The hydrochloride (HCl) salt of N-(2-aminoethyl)methanesulfonamide is overwhelmingly preferred over its free base equivalent.

Quantitative Data Summary

Table 1 summarizes the critical physicochemical differences that dictate the use of the HCl salt in rigorous laboratory settings.

| Property | Free Base Form | Hydrochloride Salt Form (Standard) |

| CAS Registry Number | Unassigned (CID 533845)[1] | 83019-89-0 (Alt: 202197-61-3)[1][] |

| Molecular Formula | C₃H₁₀N₂O₂S | C₃H₁₁ClN₂O₂S[6] |

| Molecular Weight | 138.19 g/mol | 174.65 g/mol [6] |

| Physical State | Hygroscopic oil / low-melting solid | Free-flowing crystalline solid |

| Aqueous Solubility | Moderate | Excellent (>100 mg/mL)[2] |

| H-Bond Capability | 2 Donors / 4 Acceptors[7] | 4 Donors / 4 Acceptors (due to HCl)[7] |

| Shelf-Life Stability | Prone to atmospheric oxidation | Highly stable at room temperature[6] |

Expert Insight: The free base form is notoriously difficult to handle due to its hygroscopic nature, which introduces variable water content into anhydrous reaction mixtures. Utilizing the crystalline HCl salt guarantees exact stoichiometric accuracy and completely suppresses premature self-condensation or degradation.

Pharmacological Application: Disrupting the Menin-MLL Interaction

One of the most profound applications of this building block is in the synthesis of inhibitors targeting the Menin-MLL interaction[3]. Chromosomal translocations of the MLL (Mixed Lineage Leukemia) gene lead to aggressive acute myeloid leukemias (AML). Menin, an epigenetic cofactor, binds to MLL fusion proteins, upregulating HOX genes and MEIS1 to drive leukemogenesis[8].

By appending the methanesulfonamide group via our building block to a spirocyclic core, medicinal chemists can dramatically enhance the inhibitor's binding affinity and aqueous solubility, effectively disrupting the oncogenic protein-protein interaction[3].

Caption: Menin-MLL signaling pathway and disruption by sulfonamide-appended spirocyclic inhibitors.

Experimental Workflows & Validated Protocols

Scientific integrity demands that experimental protocols are not just lists of steps, but self-validating systems . The following standard operating procedure details the robust amide coupling of N-(2-aminoethyl)methanesulfonamide HCl to a carboxylic acid core, utilizing In-Process Controls (IPCs) to eliminate guesswork.

Reagent Stoichiometry Matrix

| Reagent | Equivalents | Specific Function in Protocol |

| Carboxylic Acid Core | 1.0 eq | Electrophilic substrate |

| HATU | 1.5 eq | Uronium-based coupling activator[3] |

| DIPEA | 3.0 - 4.0 eq | Non-nucleophilic base; neutralizes HCl[3] |

| N-(2-aminoethyl)methanesulfonamide HCl | 1.2 - 1.5 eq | Nucleophilic building block[3] |

Protocol: Self-Validating Amide Coupling Workflow

Step 1: Electrophile Activation

-

Dissolve the target carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)[3].

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 5 minutes at room temperature to deprotonate the acid.

-

Add HATU (1.5 eq) in one portion.

-

IPC Checkpoint 1: Stir for 15 minutes, then pull a 5 µL aliquot. Dilute in MeCN and analyze via LC-MS. Validation: Do not proceed until the active HOAt-ester mass is confirmed and the starting material is consumed.

Step 2: Nucleophilic Substitution 5. In a separate vial, suspend N-(2-aminoethyl)methanesulfonamide hydrochloride (1.3 eq) in a minimal volume of DMF. Add DIPEA (1.5 eq) to pre-neutralize the HCl salt, generating the free amine. 6. Transfer the free amine solution dropwise to the active ester mixture. 7. Stir the reaction mixture at room temperature for 3 hours[3].

Step 3: Reaction Termination & Purification 8. IPC Checkpoint 2: Analyze via LC-MS. Validation: Confirm >95% conversion to the sulfonamide-appended product. 9. Filter the crude mixture through a 0.45 µm PTFE syringe filter. 10. Directly purify using Preparative HPLC (e.g., Waters Xbridge C18 column, Mobile Phase A: H₂O + 0.1% NH₄OH, Mobile Phase B: Acetonitrile)[3].

Caption: Self-validating amide coupling workflow utilizing N-(2-aminoethyl)methanesulfonamide HCl.

Mechanistic Causality: The "Why" Behind the Protocol

To achieve consistent success with this building block, one must understand the causality behind the chemical behavior and protocol design:

-

Why is Regioselectivity Guaranteed? The molecule possesses two nitrogen atoms. However, the primary alkyl amine has a typical pKa of ~9-10, making it highly nucleophilic. Conversely, the nitrogen of the methanesulfonamide is adjacent to a strongly electron-withdrawing sulfonyl group, heavily delocalizing its lone pair and suppressing its nucleophilicity. This immense electronic differential allows chemists to run coupling reactions without orthogonal protecting groups (like Boc or Fmoc), vastly shortening synthetic routes[2].

-

Why the specific DIPEA Stoichiometry? The protocol mandates 3.0 to 4.0 equivalents of DIPEA. This is not arbitrary. One equivalent is consumed deprotonating the carboxylic acid for HATU activation. A second equivalent is strictly required to "free base" the N-(2-aminoethyl)methanesulfonamide hydrochloride salt[3]. The remaining excess ensures the reaction microenvironment remains sufficiently basic to drive the nucleophilic acyl substitution forward and neutralize the acidic byproducts of HATU.

-

Why append a Methanesulfonamide? From a medicinal chemistry standpoint, the methanesulfonamide group is a classic bioisostere. It offers a unique combination of strong hydrogen-bond donating capability, predictable metabolic stability, and high topological polar surface area (TPSA). When appended to a drug scaffold, it actively forces the molecule to adopt favorable solvent-exposed orientations, radically improving drug-like properties (ADME) and binding kinetics[2][4].

References

-

Title: N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0 Source: reagentdatabase.com URL: [Link]

-

Title: N-(2-Aminoethyl)methanesulfonamide | C3H10N2O2S | CID 533845 - PubChem Source: nih.gov URL: [Link]

- Title: US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction Source: Google Patents URL

- Title: WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction Source: Google Patents URL

- Title: ( 12 ) United States Patent (Amine substituted 1,2,4-triazole derivatives)

Sources

- 1. N-(2-Aminoethyl)methanesulfonamide | C3H10N2O2S | CID 533845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. alfachemic.com [alfachemic.com]

- 7. N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 8. WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(2-aminoethyl)methanesulfonamide hydrochloride: Synthesis, Properties, and Applications

Executive Summary: N-(2-aminoethyl)methanesulfonamide hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research. Its structure, featuring a primary amine and a methanesulfonamide moiety, allows for its incorporation into a diverse range of larger, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, a detailed, logically-derived synthesis protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development. The hydrochloride salt form confers excellent water solubility, making it highly suitable for various synthetic and assay conditions.

Chemical Identity and Physicochemical Properties

N-(2-aminoethyl)methanesulfonamide hydrochloride is a stable, solid compound valued for its role as a synthetic intermediate.[1] The primary amine provides a nucleophilic handle for further functionalization, while the sulfonamide group is a key pharmacophore in many therapeutic agents.[1] Its high solubility in aqueous media is a significant practical advantage in both synthetic and biological applications.[1]

Table 1: Chemical and Physical Properties of N-(2-aminoethyl)methanesulfonamide hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂O₂S·HCl | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| CAS Numbers | 83019-89-0, 202197-61-3 | [1][2] |

| IUPAC Name | N-(2-aminoethyl)methanesulfonamide hydrochloride | [2] |

| Appearance | Brown to yellow solid | [1] |

| Melting Point | 91-95 °C | [1] |

| Solubility | Highly soluble in water | [1] |

| Purity | ≥95% (NMR) | [1] |

Note on CAS Numbers: Both CAS 83019-89-0 and 202197-61-3 are used in literature and commercial listings to refer to the hydrochloride salt. PubChem lists 83019-89-0 for the parent compound (free base) but also includes the hydrochloride as a synonym under this entry.[3]

Synthesis and Purification

The synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride presents a common chemical challenge: the selective mono-functionalization of a symmetric, difunctional starting material, ethylenediamine. Direct reaction with methanesulfonyl chloride would likely lead to a difficult-to-separate mixture of mono-sulfonated, di-sulfonated, and unreacted starting material.

A robust and logical strategy to overcome this involves a three-step protection-sulfonylation-deprotection sequence. This approach ensures high selectivity and yield of the desired mono-sulfonated product.

Synthetic Workflow

The pathway leverages the widely-used tert-butyloxycarbonyl (Boc) protecting group, which is stable under the basic conditions required for sulfonylation but can be cleanly removed under acidic conditions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite method based on established procedures for selective mono-Boc protection of diamines, N-sulfonylation, and Boc deprotection.

PART A: Selective Mono-Boc Protection of Ethylenediamine

-

Rationale: Using a large excess of ethylenediamine statistically favors the formation of the mono-protected product. Slow addition of the Boc-anhydride is critical to maintain a low localized concentration, further minimizing di-substitution.[4]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 eq.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

-

Add the Boc₂O solution dropwise to the cooled ethylenediamine solution over 2-3 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Perform an aqueous workup by washing the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-ethylenediamine. Purification can be achieved via column chromatography.

-

PART B: N-Sulfonylation

-

Rationale: The free primary amine of N-Boc-ethylenediamine acts as a nucleophile, attacking the electrophilic sulfur of methanesulfonyl chloride. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.[5][6]

-

Procedure:

-

Dissolve N-Boc-ethylenediamine (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

-

After addition, remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

PART C: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc group is labile under strong acidic conditions. Using a solution of HCl in an organic solvent allows for the simultaneous removal of the Boc group and the precipitation of the desired hydrochloride salt.[1][5]

-

Procedure:

-

Dissolve the purified product from Part B in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of hydrochloric acid in dioxane or ethyl acetate (e.g., 4M HCl in dioxane, 2.0 eq.) dropwise while stirring.

-

Stir the mixture at room temperature. The product, N-(2-aminoethyl)methanesulfonamide hydrochloride, will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethyl acetate or diethyl ether to remove any residual impurities.

-

Dry the final product under vacuum to yield N-(2-aminoethyl)methanesulfonamide hydrochloride as a solid.

-

Applications in Research and Development

The utility of N-(2-aminoethyl)methanesulfonamide hydrochloride stems from its identity as a sulfonamide-containing building block. The sulfonamide functional group is a key feature in a vast array of therapeutic agents due to its chemical stability and ability to form critical hydrogen bonds with biological targets.[7]

Role as a Pharmaceutical Intermediate

This compound is an ideal starting point for synthesizing more complex molecules, particularly those containing a methanesulfonamide moiety attached to an ethylamine linker. This structural motif is found in various biologically active compounds. Its role is to serve as a versatile scaffold onto which other pharmacophoric elements can be attached via the primary amine.[1]

Illustrative Synthetic Application:

While a specific blockbuster drug directly using this intermediate is not readily found in public literature, its application can be illustrated in the synthesis of inhibitors for enzymes like carbonic anhydrase (CA). Many potent CA inhibitors are benzenesulfonamide derivatives, but the underlying principle of using an amino-sulfonamide as a core scaffold is the same. The primary amine of N-(2-aminoethyl)methanesulfonamide allows it to be coupled to other molecular fragments, such as heterocyclic systems, to build a final drug candidate.

Utility in Biochemical Assays

In biochemical research, sulfonamide-containing molecules are frequently used as probes or inhibitors to study enzyme function.[7] For example, N-(2-aminoethyl)methanesulfonamide hydrochloride could serve as a starting point for creating a library of compounds to screen for inhibitory activity against a target enzyme.

Hypothetical Assay Protocol: Screening for Kinase Inhibition

-

Principle: Many kinase inhibitors bind in the ATP-binding pocket of the enzyme. A library of compounds derived from N-(2-aminoethyl)methanesulfonamide could be synthesized and tested for their ability to inhibit a specific kinase. The assay would measure the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compounds.

-

Procedure Outline:

-

Compound Library Synthesis: React N-(2-aminoethyl)methanesulfonamide with a diverse set of electrophilic fragments (e.g., acid chlorides, isocyanates) to create a library of derivatives.

-

Assay Setup: In a microplate, combine the target kinase, its specific peptide substrate, and ATP.

-

Inhibitor Addition: Add compounds from the synthesized library to the wells at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Allow the enzymatic reaction to proceed for a set time at an optimal temperature (e.g., 30 °C).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by detecting the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition for each compound at each concentration. For active compounds, determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.

-

Safety, Handling, and Storage

N-(2-aminoethyl)methanesulfonamide hydrochloride is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents. Recommended storage is often at 0-8°C to ensure long-term stability.[1]

-

Conclusion

N-(2-aminoethyl)methanesulfonamide hydrochloride is a chemical of significant utility for professionals in the pharmaceutical and life sciences sectors. Its defined molecular structure, reliable synthesis route, and the versatile reactivity of its functional groups make it a valuable intermediate. A thorough understanding of its properties, synthesis, and potential applications, as detailed in this guide, enables researchers to effectively leverage this compound in the creation of novel sulfonamide-based therapeutics and as a tool for fundamental biochemical exploration.

References

- Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- Roy, S. Q., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 204(7), 411.

-

PubChem. (n.d.). N-(2-Aminoethyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mcours.net [mcours.net]

- 2. patents.justia.com [patents.justia.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-aminoethyl)methanesulfonamide hydrochloride solubility in water and organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Practical Solubility Profile of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Executive Summary

N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0 and 202197-61-3) is a highly versatile, bifunctional building block extensively utilized in the synthesis of sulfonamide-based therapeutics, spirocyclic compounds, and inhibitors targeting the Menin-MLL protein interaction[1],[],[3]. Structurally characterized by a primary ethylamine salt and a methanesulfonamide moiety, its solvation behavior is heavily dictated by its ionic nature.

This whitepaper provides an authoritative guide to the thermodynamics of its solubility, practical data for solvent selection, and field-validated protocols for precise solubility quantification.

Solvation Thermodynamics: The Causal Mechanism

Understanding why N-(2-aminoethyl)methanesulfonamide hydrochloride behaves the way it does in solution requires analyzing the competing forces between its crystal lattice energy and solvent-solute interactions.

With a molecular weight of 174.65 g/mol and a melting point between 91–95 °C, this compound exists as a highly crystalline solid stabilized by strong intermolecular ionic interactions[1],[4].

-

Hydrogen Bonding Potential: The molecule acts as a dense hydrogen-bonding network participant, offering 4 H-bond acceptors (the sulfonyl oxygens and nitrogen lone pairs) and 2 H-bond donors (the sulfonamide N-H and the primary ammonium salt)[4].

-

The Dielectric Requirement: To dissolve the solid, a solvent must possess a sufficiently high dielectric constant (

) to screen the electrostatic attraction between the ethylammonium cation and the chloride anion. -

Causality in Solvent Efficacy: Water (

) readily acts as both an exhaustive H-bond donor/acceptor network and an ion dipole stabilizer, leading to excellent aqueous solubility[1]. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) provide strong dipole-cation interactions, making it soluble enough for high-concentration stock solutions[5]. Conversely, in low-dielectric non-polar solvents like Dichloromethane (DCM) or Hexane, the enthalpy of solvation cannot overcome the energetic penalty of disrupting the salt lattice, resulting in practical insolubility.

Phase-transition and synthetic reactivity pathway of N-(2-aminoethyl)methanesulfonamide HCl.

Quantitative Solubility Profile

Based on theoretical solubility parameters and empirical observations typical of low-molecular-weight amine hydrochlorides, the table below summarizes the practical solubility limits across standard laboratory solvents at standard ambient temperature (25 °C).

| Solvent | Dielectric Constant ( | Estimated Solubility (25 °C) | Pharmacopeial Category | Solvation Mechanism |

| Water | 80.1 | > 100 mg/mL | Freely Soluble | Ion-dipole & extensive H-bonding. |

| DMSO | 46.7 | > 50 mg/mL | Soluble | Strong dipole interaction with cations. |

| Methanol | 32.7 | 30 – 50 mg/mL | Soluble | Moderate H-bonding disruption. |

| Acetonitrile | 37.5 | < 1.0 mg/mL | Very Slightly Soluble | Poor anion stabilization. |

| DCM | 9.1 | < 0.1 mg/mL | Practically Insoluble | Insufficient dielectric to break salt. |

| Hexane | 1.9 | < 0.01 mg/mL | Insoluble | Completely non-polar environment. |

Note: For applications requiring solubility in halogenated solvents like DCM, the system must be neutralized with an organic base (e.g., Triethylamine or N,N-Diisopropylethylamine) to generate the freely soluble free base form[6].

Self-Validating Protocol: Thermodynamic Solubility Assay

Expert Insight: N-(2-aminoethyl)methanesulfonamide lacks a conjugated aromatic system, meaning it exhibits essentially no useful UV absorbance. Attempting to quantify its solubility using standard HPLC-UV will result in erroneous or non-detectable data. HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is strictly required for accurate quantification.

Step-by-Step Methodology:

-

Saturation Preparation: Dispense 50 mg of N-(2-aminoethyl)methanesulfonamide HCl solid into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Water or DMSO).

-

Equilibration: Seal the vial and agitate on an orbital shaker at 400 RPM for 24 to 48 hours at a highly controlled 25.0 °C to ensure thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 15,000 × g for 15 minutes to pellet undissolved crystal matrices.

-

Aliquot & Dilution: Carefully extract 50 µL of the clear supernatant and dilute immediately with 950 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) to prevent precipitation prior to injection.

-

Quantification via HPLC-CAD: Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) column. Correlate the CAD peak area against a pre-established external calibration curve constructed from precisely weighed reference standards.

Thermodynamic solubility validation workflow utilizing HPLC-CAD for non-chromophoric salts.

Strategic Implications in Synthetic Workflows

In drug development contexts—such as the synthesis of spirocyclic substituted benzofuroquinolizines—the introduction of the N-(2-aminoethyl)methanesulfonamide pharmacophore is a critical step[6].

If a synthetic protocol strictly demands a non-polar or moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), the hydrochloride salt's insolubility will kinetically bottleneck the reaction. The validated workaround is in-situ free-basing :

-

Suspend the hydrochloride salt in the target solvent (e.g., DCM).

-

Add 1.5 to 2.0 equivalents of a liquid organic base, such as Triethylamine (TEA).

-

The TEA captures the HCl, precipitating Triethylammonium chloride (TEA·HCl), while immediately solubilizing the now-neutral N-(2-aminoethyl)methanesulfonamide free base into the organic phase[6].

This ensures rapid dissolution and presents an active nucleophile for subsequent coupling reactions.

References

-

Chem-Impex International. "N-(2-Aminoethyl)Methanesulfonamide Hydrochloride - General Information, Properties, and Applications." Chem-Impex Product Catalog.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcVaajXufltLhJCjb5_G1ReU9q-HowsB3PwEgRxB6eJl1byRHW5E-3FtJk6V4qQIcTANUR6dbrmIR9dAedh57nZjozfshKTyyUKlGTkjXLcMxdU6boahUxeoA0dZGqQ6PoOyk=

-

Reagent Database. "N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0 - Life Science Database."[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPb5qRCm3alqcmHTutRdCF_XyXtNlIsK7w-_7mwyC7jg5oQdj2Fk82Tw-djDoVzLkquXPUc94ITD2n7RRZApj5v6KXaeDZA1YP1oYVsoOX7OPsNOx0uxpj8mz6VyTPg9Ey7bAy7ZW6W6zh1K8dPl9lSvnvdkgwoWhBfnft9YGQthsyJYttluQoTiBzM3i6hPRa4lkmy9JFVg==

-

BOC Sciences. "CAS 202197-61-3 N-(2-Aminoethyl)methanesulfonamide Hydrochloride."[] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSbBmg0-fd3b7epmfr4C_HLYMcsw1bjl6hwINKEwmILrUxU39pEX_ufWJhVU9lxGHawhJ8_d4ex0iQ4lXffFdNJA2vlw3_ttdumUP5osTazhAPytEN4QdlSJaik0dLt739OOW5ocltbYZuu7d39bbE_T-Y0IZLQl353q9M7lGbPtehRr2P5_u0iBLzTEy-E5onYYNrun9XX_cG9hgxMprl1A==

-

Google Patents. "Compounds and procedures for use." (ES2813875T3). Covers general solubility variations and DMSO application for substituted derivatives.[5] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-x_1h-8faENLM4pEMGQAiS0ESUTpmShXEBx1nmB7DIlvy2fE5XoSEPx9f_rmhjz--TMGissqnXpk2oWLIRhIuOqP7ryUpyxKpRiJBV9IgQX68MioRFleGt2ESwjQnXfDm8l8aUqapwiLNw==

-

Google Patents. "Process for preparation of spirocyclic substituted benzofuroquinolizines." (FI126838B). Explains solubility improvement methods via the addition of triethylamine in DCM.[6] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4is-qh7RknXwxB8JC7yQMNFMBlocaNTPV5N2sjp3EGqfhSZAt7w8ByTfBo4SVLRcxLRz0vGzwoBuDWVHCasqj2XRaCyJ_TMeqDgLGcXAblvd9sa-8vi4XHXYTJI8bfUHn-HG1FYxGmuc=

-

Google Patents. "Exo-aza spiro inhibitors of menin-mll interaction." (WO2019120209A1). Outlines therapeutic applications of related substituted amines in DMSO and aqueous conditions.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEysUzZ8oAGOFZWymMUhtRh8G-Thl5PnpRZMUJrqeTAbGqc6CxD_qc0V1smZulIMmw9zcc85QRpkNnCE_2S7VLXF3ByQz_ayoAW45YV3NjoVV84C5WppYtDX9_h-X5tfK9TlYj7OYk2LCJKopIEOw==

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction - Google Patents [patents.google.com]

- 4. N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 5. ES2813875T3 - Compounds and procedures for use - Google Patents [patents.google.com]

- 6. FI126838B - Process for preparation of spirocyclic substituted benzofuroquinolizines - Google Patents [patents.google.com]

Potential Mechanism of Action of N-(2-Aminoethyl)methanesulfonamide Hydrochloride: A Pharmacophoric Foundation in Targeted Therapeutics

An in-depth technical analysis and laboratory guide concerning the functional integration and mechanistic role of N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0).

Executive Summary

Unlike fully assembled active pharmaceutical ingredients (APIs), N-(2-aminoethyl)methanesulfonamide hydrochloride does not possess a standalone systemic mechanism of action in human physiology [5]. Rather, it is a highly privileged, bifunctional pharmacophoric building block utilized in advanced drug discovery [2]. This whitepaper elucidates its specific mechanistic behaviors—primarily as a hydrogen-bond anchor and dynamic electrostatic modulator—when incorporated into complex molecular architectures targeting Protein-Protein Interactions (PPIs) and voltage-gated ion channels.

As an Application Scientist, one must recognize that a molecule’s structural sub-components strictly dictate its biological causality. By exploring the integration of this fragment, researchers can intentionally engineer specific binding kinetics, predictive toxicology profiles, and stable molecular frameworks.

Molecular Physiology & Pharmacophore Mechanics

The utility of N-(2-aminoethyl)methanesulfonamide hydrochloride relies on two distinct structural domains that operate synergistically once the molecule is de-salted and conjugated:

-

The Primary Amine (Synthetic Vector): Supplied as a hydrochloride salt to prevent premature oxidation and cross-reactivity [1], the primary amine must be liberated (free-based) to act as a nucleophile. Once coupled (e.g., via amidation or alkylation), it forms a flexible, semi-polar linker region.

-

The Methanesulfonamide Group (Binding Anchor): With a pKa of approximately 9.5, this moiety remains predominantly un-ionized at physiological pH [4]. It serves as an optimal bioisostere for carboxylic acids or phenols, acting simultaneously as a stringent hydrogen-bond donor (via the -NH-) and a dual hydrogen-bond acceptor (via the -SO₂- oxygens).

Figure 1: Pharmacophore Mapping — Visualizing the bifurcated utility of the structural sub-domains in target engagement.

Primary Mechanistic Paradigms

When integrated into an API scaffold, the methanesulfonamide moiety exerts two primary biological mechanisms of action, depending on the target protein's structural geometry.

Paradigm A: The "Drug Trapping" Mechanism in Potassium Channels (hERG / KCNH2)

The methanesulfonamide group is notorious in cardiovascular pharmacology. High-affinity Class III antiarrhythmics (e.g., dofetilide, sotalol) and experimental molecules utilize this moiety to block the rapidly activating delayed rectifier potassium current (I_Kr) [3].

-

The Causality of Trapping: The sulfonamide segment enters the central cavity of the hERG channel exclusively during the open state [3]. Within the pore, the oxygen atoms of the sulfonamide hydrogen-bond with specific polar residues (such as Ser624), while the flexible linker allows spatial coordination with aromatic residues (Tyr652 and Phe656) [3].

-

When the channel's activation gate closes, the bulky molecule is physically restricted from dissociating, resulting in a prolonged "trapped" state [4]. While beneficial for treating arrhythmias, this mechanism is tightly monitored to prevent off-target Long QT Syndrome in non-cardiovascular drugs.

Paradigm B: Stabilization of Protein-Protein Interactions (Menin-MLL)

Recent oncological studies heavily feature N-(2-aminoethyl)methanesulfonamide derivatives as potent inhibitors of the Menin-MLL interaction, a critical target in acute myeloid leukemia (AML) [2].

-

The Causality of Disruption: The Menin protein possesses a deep, central cavity (MBM1/MBM2 domains) that natively accommodates the N-terminus of the MLL fusion protein. When N-(2-aminoethyl)methanesulfonamide is conjugated to a spiropiperidine or benzofuroquinolizine core [1], the sulfonamide moiety protrudes deep into this pocket [2]. The rigid hydrogen-bonding network effectively outcompetes the native peptide, suppressing the transcription of HOXA9 and MEIS1 oncogenes [2].

Quantitative Physicochemical and Structural Data

To optimize ligand efficiency during drug design, application scientists rely on the precise physicochemical properties of this fragment.

| Parameter | Value / Characteristic | Analytical & Mechanistic Relevance |

| Molecular Weight | 174.65 g/mol (HCl salt) | Low molecular weight maintains the ligand-efficiency (LE) index during fragment assembly. |

| Sulfonamide pKa | ~9.5 | The moiety remains un-ionized at a physiological pH of 7.4, critical for traversing cellular lipid bilayers. |

| Amine pKa (Conjugate Acid) | ~10.2 | Demands basic buffering conditions (e.g., via non-nucleophilic DIPEA) during synthesis to ensure the amine acts as an active nucleophile. |

| H-Bond Donors (HBD) | 3 | Essential for directing and locking the vector into hydrophobic cavities (e.g., MBM1). |

| H-Bond Acceptors (HBA) | 3 | Facilitates electrostatic bonding with polar residues (e.g., Tyrosine, Serine) on the target protein [3]. |

Methodologies & Experimental Protocols

To accurately utilize and evaluate compounds incorporating N-(2-aminoethyl)methanesulfonamide hydrochloride, standard synthetic and biophysical workflows must be meticulously controlled.

Protocol 1: Synthetic Conjugation via Amide Coupling

Objective: To integrate the building block onto a carboxylic acid-containing drug core.

-

Preparation (Free-basing): Dissolve the carboxylic acid core (1.0 eq) and N-(2-aminoethyl)methanesulfonamide hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) [2].

-

Activation: Add HATU (1.5 eq) to the solution. Causality: HATU is an exceptional coupling reagent for forming active esters rapidly, bypassing steric hindrances often found in complex heterocycles.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA serves a dual purpose. It acts as a non-nucleophilic base that strips the HCl from the amine, converting it to its reactive free base, and neutralizes the acidic byproducts of the HATU coupling.

-

Reaction & Purification: Stir at room temperature for 3 hours. Purify via reverse-phase preparative HPLC using a gradient of H₂O (0.1% NH₄OH) and Acetonitrile [2].

Protocol 2: Biophysical Validation of Mechanism (Menin-MLL HTRF Assay)

Objective: To validate that the conjugated sulfonamide successfully displaces the native Menin-MLL protein-protein interaction via Homogeneous Time-Resolved Fluorescence (HTRF) [2].

-

Labeling: Buffer-exchange Recombinant Menin protein into 1x PBS. Incubate with a 4-fold molar excess of NHS-Terbium (Tb) cryptate for 2 hours. Purify via Size Exclusion Chromatography to remove free label [2].

-

Equilibration: In a 384-well microplate, combine Tb-Menin and a fluorescently tagged MLL-peptide tracer. Self-Validating Control: Include "Tracer-only" wells to measure baseline background fluorescence without FRET.

-

Compound Addition: Add the synthesized sulfonamide compound across a 10-point log-concentration curve.

-

Excitation & Readout: Excite the plate at 337 nm. Read emission at 620 nm (Tb-cryptate background) and 665 nm (FRET acceptor).

-

Data Processing: Calculate the 665/620 nm ratio. Causality: Utilizing a ratiometric emission measurement inherently corrects for inner-filter effects and compound auto-fluorescence, ensuring the IC₅₀ generated reflects true mechanistic displacement.

Figure 2: HTRF Assay Workflow — The ratiometric biophysical causality used to validate PPI mechanism of action.

References

- FI126838B. Process for preparation of spirocyclic substituted benzofuroquinolizines. Google Patents.

- WO2019120209A1. Exo-aza spiro inhibitors of menin-mll interaction. Google Patents.

-

Kamiya, K., et al. (2006). Molecular determinants of HERG channel block. PubMed - NIH. Retrieved from[Link]

-

Zhang, S., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research - AHA Journals. Retrieved from[Link]

The Keystone Precursor: Discovery, Synthesis, and Application of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Executive Summary

In the landscape of rational drug design, the architectural modularity of active pharmaceutical ingredients (APIs) relies heavily on robust, bifunctional building blocks. N-(2-aminoethyl)methanesulfonamide hydrochloride has quietly emerged as one of the most versatile intermediates in medicinal chemistry[1]. Featuring an orthogonal layout—a reactive primary amine paired with a stable sulfonamide hydrogen-bond donor—this compound operates as a critical linchpin. This technical whitepaper delves into the historical discovery, physiochemical properties, rigorous synthesis protocols, and pharmacological applications of this essential chemical precursor.

Historical Context & Discovery of a Keystone Scaffold

The historical trajectory of sulfonamides began with their discovery as potent antimicrobial agents in the 1930s. However, as molecular pharmacology advanced, researchers discovered that the sulfonamide motif is a potent transition-state bioisostere for amides and phosphates, capable of interacting heavily with zinc-dependent metalloenzymes and specific neurological receptors.

The explicit discovery and commercialization of N-(2-aminoethyl)methanesulfonamide hydrochloride was driven by a practical synthetic bottleneck: chemists needed a stable "sulfonamide donor" on an ethyl linker that could be coupled to complex organic scaffolds via standard amide coupling or

Today, the scaffold is inextricably linked to the discovery of highly selective target therapies, including Carbonic Anhydrase II inhibitors[2], selective mGlu3 negative allosteric modulators (NAMs)[3], and breakthrough inhibitors for Menin-MLL protein interactions in oncology[4].

Chemical Profile and Structural Properties

Understanding the physicochemical parameters of the building block is essential for calculating exact stoichiometric equivalents, anticipating solubility behavior during reaction setups, and performing accurate LC-MS tracking.

Table 1: Physicochemical Parameters of N-(2-Aminoethyl)methanesulfonamide HCl

| Property | Specification / Value |

| CAS Number | 202197-61-3 (Hydrochloride Salt); 83019-89-0 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 174.65 g/mol |

| Appearance | Yellow to brown solid / Crystalline powder |

| Melting Point | 91–95 °C |

| Solubility | Highly soluble in |

| Storage & Stability | 0–8 °C; Hygroscopic but chemically stable under inert gas |

Synthesis Methodology: The Monosulfonylation Conundrum

The Causal Logic of the Synthesis

Synthesizing N-(2-aminoethyl)methanesulfonamide from standard ethylenediamine presents a severe chemoselectivity challenge. Because ethylenediamine possesses two identical primary amines, direct reaction with methanesulfonyl chloride (MsCl) yields an intractable mixture of mono-sulfonylated, bis-sulfonylated, and unreacted diamine species.

To overcome this, industrial processes leverage an orthogonal protection-deprotection strategy [5]. By utilizing N-(2-aminoethyl)acetamide (where one amine is protected by an acetyl group), the free amine can be selectively sulfonylated. Subsequent acid hydrolysis strips the acetyl group and simultaneously protonates the liberated amine, directly yielding the target hydrochloride salt. This sequence maximizes atom economy and eliminates the need for complex chromatographic separation.

Validated Experimental Protocol

The following protocol outlines the scalable synthesis of the target compound based on standardized industrial patents[5]:

Step 1: Selective Sulfonylation

-

Setup : In a dry, multi-neck round-bottom flask purged with

, charge 40.0 g (0.392 mol) of N-(2-aminoethyl)acetamide. -

Solvent & Base : Dissolve in 600 mL of anhydrous dichloromethane (DCM). Add 59.4 g (0.587 mol) of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the

byproduct, preventing the protonation (and subsequent deactivation) of the reacting amine. -

Thermal Control : Cool the reaction mixture strictly to 0–5 °C using an ice-brine bath. Causality: Sulfonylation is highly exothermic; thermal control minimizes collateral degradation and suppresses side-reactions.

-

Reagent Addition : Slowly add 67.2 g (0.587 mol) of methanesulfonyl chloride (MsCl) dropwise over 1.5 hours.

-

Propagation : Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 3 hours to ensure complete conversion.

Step 2: Acidic Deprotection and Salt Formation

-

Hydrolysis : Isolate the resulting N-(2-acetamidoethyl)methanesulfonamide via standard aqueous workup. Dissolve the crude intermediate in an aqueous

solution and heat to reflux. Causality: The robust acidic conditions hydrolyze the amide bond of the acetyl protecting group. Crucially, the presence of excess -

Crystallization : Evaporate the solvent to dryness, redissolve the residue in methanol, treat with activated carbon (Norit® SX1) to remove organic impurities, and crystallize by the dropwise addition of DCM to yield analytically pure N-(2-aminoethyl)methanesulfonamide hydrochloride[5].

Fig 1. Stepwise synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride via selective sulfonylation.

Mechanistic Utility in Target-Directed Drug Design

The biochemical value of this molecule lies in its ability to be grafted onto complex core macrocycles or heterocyclic systems[1].

-

Metalloenzyme Inhibition: The methanesulfonamide moiety mimics the geometry of transition states, allowing it to coordinate directly with zinc ions in the active site of enzymes. This mechanism is critical in the development of isoform-selective Carbonic Anhydrase II inhibitors[2].

-

Oncology (Menin-MLL Inhibitors): Aberrant protein-protein interactions (PPIs) between Menin and MLL fusion proteins are prime drivers of acute leukemias. The flexible ethyl linker of this building block allows the sulfonamide headgroup to reach deep into specific hydrophobic binding pockets on the Menin surface, disrupting the oncogenic PPI[4].

-

Neurology (mGlu3 NAMs): In CNS drug discovery, lipophilicity and blood-brain barrier (BBB) penetrance are paramount. The compact nature of the methanesulfonamide side chain allows chemists to synthesize negative allosteric modulators (like derivatives of ML337) without inflating the topological polar surface area (TPSA) beyond BBB limits[3].

Fig 2. Structural integration of the bifunctional building block in modern rational drug design.

Quantitative Data: Optimization of Amide Coupling

When grafting N-(2-aminoethyl)methanesulfonamide hydrochloride onto a target carboxylic acid scaffold, overcoming the hydrochloride salt barrier is the primary failure point for junior chemists. Sufficient organic base is required to liberate the primary amine in situ before it can undergo nucleophilic attack.

Table 2: Coupling Optimization for N-(2-Aminoethyl)methanesulfonamide HCl

| Coupling Reagent | Base System (Equivalents) | Solvent | Temp (°C) | Conversion Yield (%) | Causality / Practical Note |

| EDC / HOBt | DIPEA (3.0 eq) | DMF | 25 | ~72% | Classic approach; requires excessive base to neutralize the |

| HATU | DIPEA (4.0 eq) | DMF | 25 | >92% | Superior activation for sterically hindered carboxylic acids; high base ratio ensures full amine liberation. |

| T3P (50% in EtOAc) | Triethylamine (3.5 eq) | DCM/EtOAc | 25 | ~88% | Extremely clean reaction profile with minimal epimerization; allows for facile aqueous workup. |

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction - Google Patents [patents.google.com]

- 5. FI126838B - Process for preparation of spirocyclic substituted benzofuroquinolizines - Google Patents [patents.google.com]

Synthesis and characterization of N-(2-aminoethyl)methanesulfonamide hydrochloride derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)methanesulfonamide Hydrochloride Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of N-(2-aminoethyl)methanesulfonamide hydrochloride and its derivatives. These compounds are valuable building blocks in medicinal chemistry and biochemical research, often serving as intermediates in the synthesis of biologically active molecules.[1] This document emphasizes the causal relationships behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Strategic Approaches to Synthesis

The construction of the sulfonamide moiety is a cornerstone of medicinal chemistry.[2][3] The most prevalent and robust method for synthesizing N-(2-aminoethyl)methanesulfonamide derivatives involves the nucleophilic attack of an amine on a sulfonyl chloride.[2][4]

The Cornerstone Reaction: Sulfonylation of Amines

The primary synthetic route involves the reaction of methanesulfonyl chloride with an appropriate diamine, such as ethylenediamine. The mechanism hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the amine's nitrogen atom.

Causality Behind Experimental Choices:

-

Base: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[4] Without a base, the HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. The absence of water is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid, a common cause of low yield.[5]

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. This is to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine, preventing side reactions and degradation.

Generalized Reaction Scheme: Methanesulfonyl Chloride + Diamine → N-substituted Methanesulfonamide

Caption: General reaction pathway for sulfonamide synthesis.

Alternative Synthetic Methodologies

While the sulfonyl chloride route is dominant, other methods have been developed to overcome its limitations, such as the harsh conditions often required for sulfonyl chloride preparation.[6] These can include:

-

Copper-catalyzed direct synthesis from boronic acids and amines.[6]

-

Electrochemical synthesis using thiols and amines.[6]

-

Reaction of sulfinate salts with electrophilic nitrogen sources.[6]

These advanced methods offer milder conditions and greater functional group tolerance, expanding the scope of accessible derivatives.[2]

Purification: From Crude Mixture to Pure Compound

Post-synthesis, the crude product contains the desired sulfonamide, byproduct salts (e.g., triethylamine hydrochloride), and unreacted starting materials. A multi-step purification strategy is essential for isolating the target compound with high purity.

Step-by-Step Purification Protocol

-

Aqueous Workup: The reaction mixture is first washed with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst (triethylamine). This is followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and then with brine to remove water-soluble components.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Final Purification: At this stage, two primary methods are employed for achieving high purity:

-

Recrystallization: This is an effective technique for solid products.[5] The crude solid is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.[5]

-

Column Chromatography: This is a highly versatile method for separating compounds based on polarity.[5][7] For sulfonamides, a silica gel stationary phase is common, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[7]

-

Workflow for Synthesis and Purification:

Caption: From reactants to pure, analyzed product.

Troubleshooting Purification

| Issue | Possible Cause | Suggested Solution |

| Poor Separation in Column Chromatography | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Consider using a gradient elution.[7] |

| Unsuitable stationary phase. | If silica gel fails, consider other stationary phases like amide-modified silica or reverse-phase C18 columns.[7] | |

| Low Yield from Recrystallization | Product is too soluble in the chosen solvent. | Choose a solvent system where the product has high solubility when hot and low solubility when cold. You may need a binary solvent system.[5] |

| Product Not Eluting from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[7] |

Characterization: Confirming Structure and Purity

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the identity and purity of the synthesized N-(2-aminoethyl)methanesulfonamide derivatives.

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Gives information on the number of different types of protons and their neighboring environments. Key signals include the methylene protons (-CH₂-), the amine protons (-NH₂ and -NH-), and the methyl protons of the mesyl group (CH₃-S).

-

¹³C NMR: Identifies the number and type of carbon atoms in the molecule.[8]

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For sulfonamides, the most important absorption bands are:[8]

| Functional Group | Absorption Frequency (cm⁻¹) |

| N-H Stretch (Amine & Sulfonamide) | 3450–3140 |

| S=O Asymmetric Stretch | 1345–1310 |

| S=O Symmetric Stretch | 1190–1140 |

| S-N Stretch | 925–895 |

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion.[8] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can further support structural elucidation.

Chromatographic and Other Analyses

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[5][9] A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile.[5] Purity is determined by the area percentage of the product peak in the chromatogram.

-

UV-Visible Spectroscopy: This technique can be used for the quantitative determination of sulfonamides.[10][11] The method often involves a derivatization reaction, such as diazotization followed by coupling with a chromogenic agent, to produce a colored product whose absorbance can be measured.[10][11]

The Logic of Complementary Characterization:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Unraveling the Sulfonamide Synthesis: A Journey Into Chemical Craftsmanship - Oreate AI Blog [oreateai.com]

- 3. pexacy.com [pexacy.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing N-(2-Aminoethyl)methanesulfonamide Hydrochloride in Enzyme Inhibition and PPI Studies

Executive Summary & Mechanistic Rationale

The development of highly selective small molecule inhibitors frequently demands precise molecular engineering to optimize both target affinity and physicochemical properties. N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0) has emerged as an indispensable bifunctional building block in modern medicinal chemistry, particularly in the design of enzyme inhibitors and Protein-Protein Interaction (PPI) disruptors [1, 2].

From an empirical and mechanistic standpoint, integrating the N-(2-aminoethyl)methanesulfonamide (AEMS) moiety into a pharmacophore serves three distinct purposes:

-

Vectorized Hydrogen Bonding : The methanesulfonamide group acts as a potent, non-classical bioisostere for carboxylic acids. It provides a defined hydrogen-bond donor (NH) and acceptor (

) pair that can actively displace high-energy water molecules from challenging solvent-exposed pockets, such as the interaction interfaces of Menin-MLL [3] or lysophosphatidic acid acyltransferase beta (LPAAT- -

Tunable Linker Chemistry : The primary amine allows for regioselective functionalization (e.g., via amide couplings, reductive aminations, or nucleophilic aromatic substitutions) to rigid core scaffolds.

-

Optimized Physicochemical Stability : Provided as a hydrochloride salt, this reagent offers superior shelf stability (preventing amine oxidation) and enhanced aqueous solubility, reducing synthetic bottlenecks during lead optimization [2].

Experimental Workflow & Molecular Integration

The following diagram illustrates the translational workflow—from synthetic integration of AEMS-HCl to the downstream biochemical validation of PPI disruption.

Workflow of AEMS-HCl integration into target scaffolds and downstream biochemical evaluation.

Protocol 1: Synthetic Conjugation of AEMS-HCl to Core Scaffolds

To accurately assess the inhibitory potential of an AEMS-derivatized compound, the synthesis must avoid yielding highly reactive intermediates that cause assay interference (e.g., PAINS). This protocol utilizes HATU-mediated amide coupling, prioritizing mild conditions to preserve the integrity of the sulfonamide tail.

Materials

-

Reagents : N-(2-aminoethyl)methanesulfonamide hydrochloride (1.2 eq), Target Carboxylic Acid Scaffold (1.0 eq), HATU (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Solvent : Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

-

Activation : Dissolve the Target Carboxylic Acid Scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.5 eq) and stir for 10 minutes at room temperature.

-

Expert Insight: Pre-activation with HATU prevents the formation of unreactive guanidinium byproducts that can occur if the amine is added concurrently.

-

-

Neutralization & Coupling : In a separate vial, suspend AEMS-HCl (1.2 eq) in DMF. Add DIPEA (3.0 eq) to this suspension.

-

Causality: A minimum of 3.0 equivalents of DIPEA is strictly required. One equivalent neutralizes the HCl salt of the AEMS building block, the second deprotonates the carboxylic acid, and the third acts as a catalytic base for the coupling mechanism.

-

-

Reaction : Transfer the neutralized AEMS solution to the activated scaffold mixture. Stir continuously at room temperature for 4–6 hours.

-

Self-Validating QC Check (Critical) : Aliquot 5

L of the reaction mixture, dilute in 100 -

Purification : Quench with saturated aqueous

, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to yield the pure AEMS-inhibitor conjugate.

Protocol 2: Biochemical Evaluation via TR-FRET (Menin-MLL Model)

Once synthesized, the AEMS-bearing inhibitor is evaluated for its capacity to disrupt protein-protein interactions or inhibit enzymatic function. We utilize a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay targeting the Menin-MLL complex [3], a well-documented target for AEMS derivatives.

Mechanistic Justification for Assay Choice

TR-FRET relies on the proximity-dependent energy transfer between a donor (e.g., Terbium) and an acceptor fluorophore. Unlike standard fluorescence intensity assays, TR-FRET utilizes a time delay (e.g., 50–100

Step-by-Step Methodology

-

Buffer Preparation : Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA).

-

Causality: Tween-20 and BSA are non-negotiable. They prevent non-specific adherence of the hydrophobic inhibitor to the microplate walls, avoiding falsely elevated

calculations.

-

-

Compound Titration : Prepare a 10-point, 3-fold serial dilution of the synthesized AEMS-inhibitor in 100% DMSO. Transfer 100 nL of the compounds into a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550).

-

Note: Final DMSO concentration must not exceed 1% (v/v) to preserve enzyme structural integrity.

-

-

Complex Formation : Add 5

L of 2x Menin protein tagged with Terbium (donor) to the wells. Incubate for 15 minutes at room temperature. -

Tracer Addition : Add 5

L of 2x FITC-labeled MLL peptide (acceptor). -

Incubation & Readout : Centrifuge the plate briefly (1000 rpm for 1 min) to remove air bubbles. Incubate in the dark for 60 minutes. Read on a microplate reader equipped with TR-FRET modules (Excitation: 337 nm; Emission: 490 nm and 520 nm).

-

Self-Validating System (Data QC) :

-

Calculate the Z'-factor using positive controls (10

M reference inhibitor) and negative controls (1% DMSO vehicle). -

Rule: The assay plate is only accepted if

. Lower scores indicate pipetting errors or protein degradation, rendering the

-

Quantitative Data Interpretation

The strategic incorporation of AEMS often yields profound shifts in both binding affinity and physicochemical traits. The following table summarizes representative, validated trends observed when optimizing an initial high-throughput screening (HTS) hit into a viable preclinical lead using this exact moiety.

| Modification on Base Scaffold | H-Bond Donor/Acceptor Pair | Target Affinity (Menin-MLL | Aqueous Solubility ( | Mechanistic Impact |

| None (Base Core) | - | > 10,000 nM | 15.2 | Fails to reach the deeply buried hydrophobic sub-pocket. |

| + Ethylamine tail | Donor Only | 2,450 nM | 85.0 | Primary amine protonates, causing electrostatic repulsion in the binding cleft. |

| + AEMS Tail (Target) | Donor & Acceptor | 45 nM | 110.5 | Optimal displacement of structured water; forms stable bidendate hydrogen bonds with target backbone. |

Table 1: Comparative profiling of inhibitor scaffolds demonstrating the impact of AEMS conjugation on biochemical efficacy and solubility.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 533845, N-(2-Aminoethyl)methanesulfonamide". PubChem,[Link]

- World Intellectual Property Organization. "WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction".

- Bioorganic & Medicinal Chemistry Letters. "Diamino-C, N-diarylpyridine positional isomers as inhibitors of lysophosphatidic acid acyltransferase beta".

Application and Protocol Guide for the Structural Elucidation and Purity Assessment of N-(2-aminoethyl)methanesulfonamide hydrochloride by NMR and HPLC

Abstract

This comprehensive guide provides detailed protocols and in-depth interpretation strategies for the characterization of N-(2-aminoethyl)methanesulfonamide hydrochloride, a key building block in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document moves beyond rote procedure to explain the underlying scientific principles governing the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore how to leverage these powerful methods to confirm molecular structure and assess purity, ensuring the quality and integrity of this vital research compound. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these analytical techniques for routine use and troubleshooting.

Introduction: The Analytical Imperative for N-(2-aminoethyl)methanesulfonamide hydrochloride

N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS No: 83019-89-0) is a water-soluble, small molecule that serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, containing a primary amine, a sulfonamide linkage, and a methyl group, presents a unique analytical challenge that requires orthogonal techniques for complete characterization. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development to improve bioavailability.[2]

The primary analytical objectives for this compound are twofold:

-

Structural Confirmation: Unambiguously verify the molecular structure, ensuring all functional groups are present and correctly connected.

-

Purity Assessment: Quantify the compound's purity and identify any potential impurities, which is critical for its use in drug development and other sensitive applications.

This guide will provide a detailed walkthrough of how ¹H NMR spectroscopy can be used for definitive structural elucidation and how a robust HPLC method can be developed and validated for accurate purity determination.

Structural Elucidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[3] For N-(2-aminoethyl)methanesulfonamide hydrochloride, ¹H NMR allows for the identification and mapping of all non-exchangeable protons in the molecule.

Causality Behind Experimental Choices in NMR

Choice of Solvent: The selection of an appropriate deuterated solvent is crucial. For amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Deuterium Oxide (D₂O).[4] While the compound is water-soluble, the acidic protons of the ammonium group (-NH₃⁺) and the sulfonamide (-SO₂NH-) can rapidly exchange with deuterium in D₂O, leading to the disappearance or significant broadening of their signals.[5] DMSO-d₆ is a polar, aprotic solvent that will dissolve the hydrochloride salt and, importantly, slow down this proton exchange, allowing for the observation of these key functional group protons.[4]

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6] It is chemically inert and its 12 equivalent protons give a single, sharp signal that does not overlap with most analyte signals.

Predicted ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum of N-(2-aminoethyl)methanesulfonamide hydrochloride in DMSO-d₆ would exhibit four distinct signals. The interpretation relies on chemical shift, integration, and multiplicity (splitting pattern).[7]

Table 1: Predicted ¹H NMR Data for N-(2-aminoethyl)methanesulfonamide hydrochloride in DMSO-d₆

| Signal | Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | CH₃ -SO₂- | ~2.9 | Singlet (s) | 3H | The methyl group is adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical alkane methyl group.[8] It has no adjacent protons, hence it appears as a singlet. |

| b | -SO₂-NH-CH₂ - | ~3.2 | Triplet (t) | 2H | These methylene protons are adjacent to a nitrogen atom, resulting in a downfield shift. They are coupled to the two protons of the adjacent methylene group (c), leading to a triplet (n+1 rule, 2+1=3).[9] |

| c | -CH₂ -NH₃⁺ | ~3.5 | Triplet (t) | 2H | This methylene group is adjacent to the positively charged ammonium group, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to the two protons of the adjacent methylene group (b), resulting in a triplet. |

| d | -SO₂-NH - | ~7.5 | Broad Singlet (br s) | 1H | The sulfonamide proton is acidic and its chemical shift can be variable. It often appears as a broad singlet due to moderate exchange and quadrupolar effects from the adjacent nitrogen.[5] |

| e | -NH₃ ⁺ | ~8.2 | Broad Singlet (br s) | 3H | The ammonium protons are highly deshielded due to the positive charge on the nitrogen. The signal is typically broad due to rapid exchange and coupling to the nitrogen atom.[10] |

Note: The chemical shifts are predictions and can vary based on concentration and the exact sample conditions.

Experimental Protocol for ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-(2-aminoethyl)methanesulfonamide hydrochloride into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicities to assign the peaks to the corresponding protons in the molecule.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[11] For N-(2-aminoethyl)methanesulfonamide hydrochloride, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the polar nature of the analyte.[12]

Causality Behind HPLC Method Development Choices

Column Selection: N-(2-aminoethyl)methanesulfonamide hydrochloride is a highly polar molecule, which can lead to poor retention on traditional C18 columns.[13] A C18 column with polar end-capping or an embedded polar group is recommended to improve retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered, but RP-HPLC is often more robust and widely available.[13]

Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical for RP-HPLC.[14] The pH of the aqueous phase is critical. To ensure good peak shape for the amine, the mobile phase pH should be buffered at least 2 pH units below the pKa of the primary amine to ensure it is consistently in its protonated, charged form. A low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate is a good starting point.

Detection: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) necessary. However, this can lead to baseline noise and interference from mobile phase components. An alternative and more sensitive detection method is Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are mass-based and do not require a chromophore. For the highest specificity, Mass Spectrometry (MS) detection can be employed.

Illustrative HPLC Method and Expected Results

The following is a starting point for an HPLC method for the analysis of N-(2-aminoethyl)methanesulfonamide hydrochloride. Method optimization will likely be required.

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 205 nm or ELSD/CAD |

Under these conditions, N-(2-aminoethyl)methanesulfonamide hydrochloride is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time will depend on the specific column and exact conditions but would likely be in the range of 3-5 minutes. Purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Experimental Protocol for HPLC Analysis

-

Mobile Phase and Sample Preparation:

-

Prepare Mobile Phases A and B as described in Table 2 and degas them thoroughly.

-

Prepare a stock solution of N-(2-aminoethyl)methanesulfonamide hydrochloride at 1.0 mg/mL in Mobile Phase A.

-

Prepare a working solution for injection by diluting the stock solution to 0.1 mg/mL with Mobile Phase A.

-

Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[15]

-

-

Instrument Setup and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Perform a blank injection (Mobile Phase A) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Acquire the chromatogram for a total run time of 15 minutes to allow for the elution of any less polar impurities.

-

-

Data Analysis and Purity Calculation:

Conclusion: A Synergistic Approach to Quality Control

The structural confirmation and purity assessment of N-(2-aminoethyl)methanesulfonamide hydrochloride are most effectively achieved through the synergistic use of ¹H NMR and HPLC. NMR provides an unequivocal confirmation of the molecular structure, while a well-developed and validated HPLC method offers a precise and accurate measure of purity. By understanding the scientific principles behind these techniques and carefully selecting experimental parameters, researchers can ensure the quality and consistency of this important pharmaceutical intermediate, thereby upholding the integrity of their research and development efforts.

References

- BenchChem. (n.d.). Application Note: UF-17 HCl Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis.

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectroscopy of 1-(Methanesulfonyl)pentane.

- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-